molecular formula C24H40N6O12S2 B12296175 H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe

H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe

Cat. No.: B12296175
M. Wt: 668.7 g/mol
InChI Key: SQCLQWHVMXECKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe is a synthetic peptide derivative It is composed of a sequence of amino acids with specific modifications, including methylation and the presence of a cysteine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA or similar reagents.

    Cleavage: The peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification methods such as HPLC are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe: can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

The major products formed from these reactions include disulfide-linked peptides, reduced peptides with free thiol groups, and substituted peptides with various functional groups.

Scientific Research Applications

H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe: has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of novel biomaterials and as a component in diagnostic assays.

Mechanism of Action

The mechanism of action of H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe involves its interaction with specific molecular targets. The cysteine residue can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. Additionally, the peptide backbone can interact with receptors or enzymes, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe: A similar compound with a single peptide chain.

    H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe: The compound , with two identical peptide chains.

Uniqueness

The uniqueness of This compound lies in its dimeric structure, which can enhance its binding affinity and specificity for target proteins. This dimeric form can also provide increased stability and resistance to enzymatic degradation compared to its monomeric counterpart.

Properties

IUPAC Name

methyl 2-amino-5-[[3-[[2-[(4-amino-5-methoxy-5-oxopentanoyl)amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N6O12S2/c1-39-19(33)9-27-21(35)15(29-17(31)7-5-13(25)23(37)41-3)11-43-44-12-16(22(36)28-10-20(34)40-2)30-18(32)8-6-14(26)24(38)42-4/h13-16H,5-12,25-26H2,1-4H3,(H,27,35)(H,28,36)(H,29,31)(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCLQWHVMXECKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N)NC(=O)CCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N6O12S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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